molecular formula C10H9ClO3 B2677682 (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride CAS No. 108704-93-4

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride

Cat. No.: B2677682
CAS No.: 108704-93-4
M. Wt: 212.63
InChI Key: UYLGKTHYKDXIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride is an organic compound with a unique structure that includes a benzodioxin ring fused with an acetyl chloride group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride typically involves the acylation of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as the chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Oxalyl Chloride (COCl)₂: Another chlorinating agent.

    Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.

    Water: For hydrolysis reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid: Formed by hydrolysis.

Scientific Research Applications

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine: A related compound with a hydrazine group instead of an acetyl chloride group.

    (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine: Contains a propylamine group.

    (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-boronic acid: Contains a boronic acid group.

Uniqueness

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride is unique due to its acetyl chloride group, which imparts high reactivity and versatility in chemical synthesis

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLGKTHYKDXIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108704-93-4
Record name (2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.